2-(3,4-Diethoxyphenyl)acetaldehyde

説明

2-(3,4-Diethoxyphenyl)acetaldehyde is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生化学分析

Biochemical Properties

2-(3,4-Diethoxyphenyl)acetaldehyde plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to interact with acetaldehyde dehydrogenases, which are crucial for the oxidation of acetaldehyde to acetic acid. This interaction is significant as it influences the metabolic pathways involving acetaldehyde. Additionally, this compound may interact with other biomolecules such as alcohol dehydrogenase, which catalyzes the conversion of alcohols to aldehydes, including acetaldehyde .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with acetaldehyde dehydrogenases can impact the cellular redox state and energy production. Furthermore, this compound may affect the expression of genes involved in detoxification processes and metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as a substrate for acetaldehyde dehydrogenases, leading to the production of acetic acid and NADH. This reaction is crucial for maintaining cellular redox balance and energy production. Additionally, this compound may inhibit or activate other enzymes involved in metabolic pathways, thereby influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that its effects on cellular function can vary, with potential impacts on cell viability and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular functions, while higher doses can lead to significant changes in metabolic pathways and potential toxicity. Studies have shown that high doses of this compound can cause adverse effects, including oxidative stress and cellular damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by acetaldehyde dehydrogenases, leading to the production of acetic acid. This compound can also influence the levels of other metabolites, such as NADH and acetyl-CoA, which are crucial for cellular energy production and metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments. The compound’s distribution is essential for its biochemical activity and potential effects on cellular functions .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytosol and mitochondria. Its activity and function can be influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. The compound’s presence in specific organelles can impact its interactions with enzymes and other biomolecules, thereby affecting cellular processes .

生物活性

2-(3,4-Diethoxyphenyl)acetaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

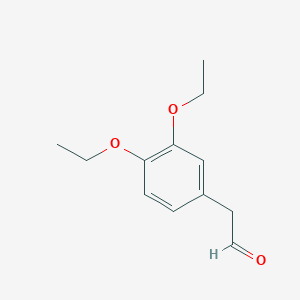

This compound is characterized by its aromatic ring with two ethoxy groups attached to a phenyl moiety and an aldehyde functional group. Its chemical structure can be represented as follows:

This compound's unique structure influences its interaction with biological systems, particularly in terms of enzyme modulation and receptor binding.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that treatment with this compound led to significant reductions in cell viability in human breast cancer cells (MDA-MB-231) at concentrations ranging from 10 to 100 µM over 24 hours .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

The mechanism by which this compound exerts its effects appears to involve the induction of apoptosis and cell cycle arrest. The compound has been shown to activate caspases, which are crucial for the apoptotic pathway. Additionally, it may inhibit key signaling pathways associated with cell survival, such as the PI3K/Akt pathway .

Study on Cytotoxicity

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various phenylacetaldehyde derivatives, including this compound. The results indicated that this compound had a higher cytotoxic effect compared to its analogs, suggesting a structure-activity relationship that enhances its biological efficacy .

In Vivo Studies

In vivo studies involving animal models have further elucidated the compound's therapeutic potential. For example, administration of this compound in mice bearing tumors resulted in a significant reduction in tumor size compared to control groups. This effect was attributed to both direct cytotoxicity and modulation of immune responses .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound | Main Activity | IC50 (µM) |

|---|---|---|

| 2-(3,4-Dimethoxyphenyl)acetaldehyde | Antioxidant | 25 |

| Indole-3-acetic acid | Plant hormone | N/A |

| Acetaldehyde | Sensitizing agent | N/A |

While acetaldehyde itself has been noted for its sensitizing properties , the diethoxy derivative shows promise as a therapeutic agent due to its enhanced anticancer activity.

科学的研究の応用

Medicinal Chemistry

- Synthesis of Bioactive Compounds : 2-(3,4-Diethoxyphenyl)acetaldehyde serves as a precursor for synthesizing various bioactive compounds. Its derivatives have been explored for their potential therapeutic effects against different diseases, including cancer and inflammation.

- Antioxidant Activity : Studies indicate that compounds derived from this compound exhibit antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.

Organic Synthesis

- Building Block in Organic Reactions : The compound is utilized as a building block in organic synthesis, particularly in the formation of isochromans and other complex structures through reactions such as the oxa-Pictet–Spengler reaction. This method allows for the construction of compounds with diverse functional groups, enhancing the scope of synthetic applications .

- Functionalization of Epoxides : Recent methodologies have demonstrated that this compound can be used to functionalize epoxides effectively, leading to high-yield products. This approach expands the utility of the compound in creating more complex molecular architectures .

Material Science

- Polymer Chemistry : The compound's reactivity allows it to be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials. Its use in creating functionalized polymers can lead to advancements in coatings and adhesives.

Case Study 1: Synthesis of Isochromans

A study highlighted the successful synthesis of isochromans using this compound as a key intermediate. The reaction conditions were optimized to achieve high yields while maintaining selectivity for desired products. The synthesized isochromans exhibited promising biological activities, suggesting their potential as drug candidates .

Case Study 2: Antioxidant Properties Assessment

Research investigating the antioxidant properties of derivatives of this compound demonstrated significant free radical scavenging activity. The study employed various assays to quantify antioxidant capacity, indicating that these derivatives could be developed into nutraceuticals aimed at reducing oxidative stress .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of bioactive compounds | Potential therapeutic effects against diseases |

| Organic Synthesis | Building block for complex organic molecules | Effective in forming isochromans |

| Material Science | Incorporation into polymer matrices | Enhanced mechanical and thermal properties |

| Antioxidant Activity | Assessment of free radical scavenging | Significant antioxidant capacity |

特性

IUPAC Name |

2-(3,4-diethoxyphenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-14-11-6-5-10(7-8-13)9-12(11)15-4-2/h5-6,8-9H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFRSGLWCOKPLEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CC=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。